2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid
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Overview
Description
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H5Cl2NO3 It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an acetic acid moiety attached via an oxygen atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid typically involves the reaction of 2,6-dichloropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom at position 4 of the pyridine ring is replaced by the acetic acid moiety. The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: A similar compound with a sulfur atom replacing the oxygen atom in the acetic acid moiety.
Uniqueness
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of an acetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H5Cl2NO3 |
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Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
KOVYBOWFROMEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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